

Methoxyacetaldehyde: A Versatile C3 Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methoxyacetaldehyde**

Cat. No.: **B081698**

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Methoxyacetaldehyde, a reactive aldehyde bearing a methoxy group at the α -position, is emerging as a potent and versatile three-carbon building block for the synthesis of complex organic molecules. Its unique structural features and reactivity profile make it an attractive starting material for the construction of a wide array of functionalized compounds, including heterocycles and chiral molecules of interest to the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the synthetic potential of **methoxyacetaldehyde**, detailing its application in several key organic transformations and offering experimental protocols for its use.

Physicochemical Properties

A clear understanding of the physical and chemical properties of **methoxyacetaldehyde** is crucial for its effective application in synthesis. The following table summarizes its key properties.

Property	Value	Reference
Molecular Formula	C ₃ H ₆ O ₂	[1] [2]
Molecular Weight	74.08 g/mol	[1] [2]
Boiling Point	92.0 °C at 760 mmHg	[3]
Density	0.9818 g/cm ³ at 25 °C	[4]
Refractive Index	1.3878 at 25 °C	[4]
Solubility	Miscible with water	[4]
CAS Number	10312-83-1	[1] [2]

Core Reactivity and Synthetic Applications

The presence of both an aldehyde and a methoxy group provides **methoxyacetaldehyde** with a rich and varied reactivity. The aldehyde functionality allows for a wide range of classical carbonyl chemistry, while the α -methoxy group can influence the stereochemical outcome of reactions and provide a handle for further functionalization. This guide explores its utility in several powerful synthetic methodologies.

Multicomponent Reactions: A Gateway to Molecular Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are a cornerstone of modern synthetic chemistry.

Methoxyacetaldehyde has proven to be a valuable component in several important MCRs.

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α -acylamino amides. **Methoxyacetaldehyde** can serve as the aldehyde component in this reaction, leading to the formation of peptidomimetic structures. A notable application is in the asymmetric synthesis of (R)-lacosamide, an anticonvulsant drug. In this synthesis, 2-**methoxyacetaldehyde** is reacted with 4-nitroaniline, benzyl isocyanide, and a chiral amine to afford the Ugi product in high yield and enantiomeric excess.

Experimental Protocol: General Procedure for the Ugi Reaction

- To a solution of the amine (1.0 equiv.) in a suitable solvent (e.g., methanol, 2,2,2-trifluoroethanol) at 0 °C, add **methoxyacetaldehyde** (1.0 equiv.).
- Stir the mixture for 20-30 minutes to allow for imine formation.
- Add the carboxylic acid component (1.0 equiv.) and the isocyanide (1.0 equiv.) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 24-72 hours, monitoring by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired α -acylamino amide.

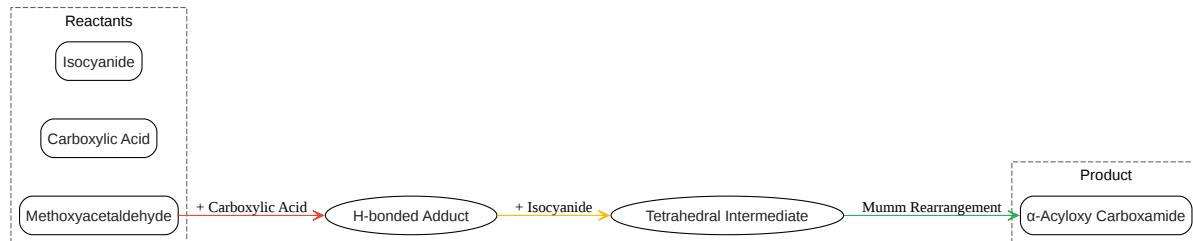
Note: The optimal solvent and reaction time may vary depending on the specific substrates used.

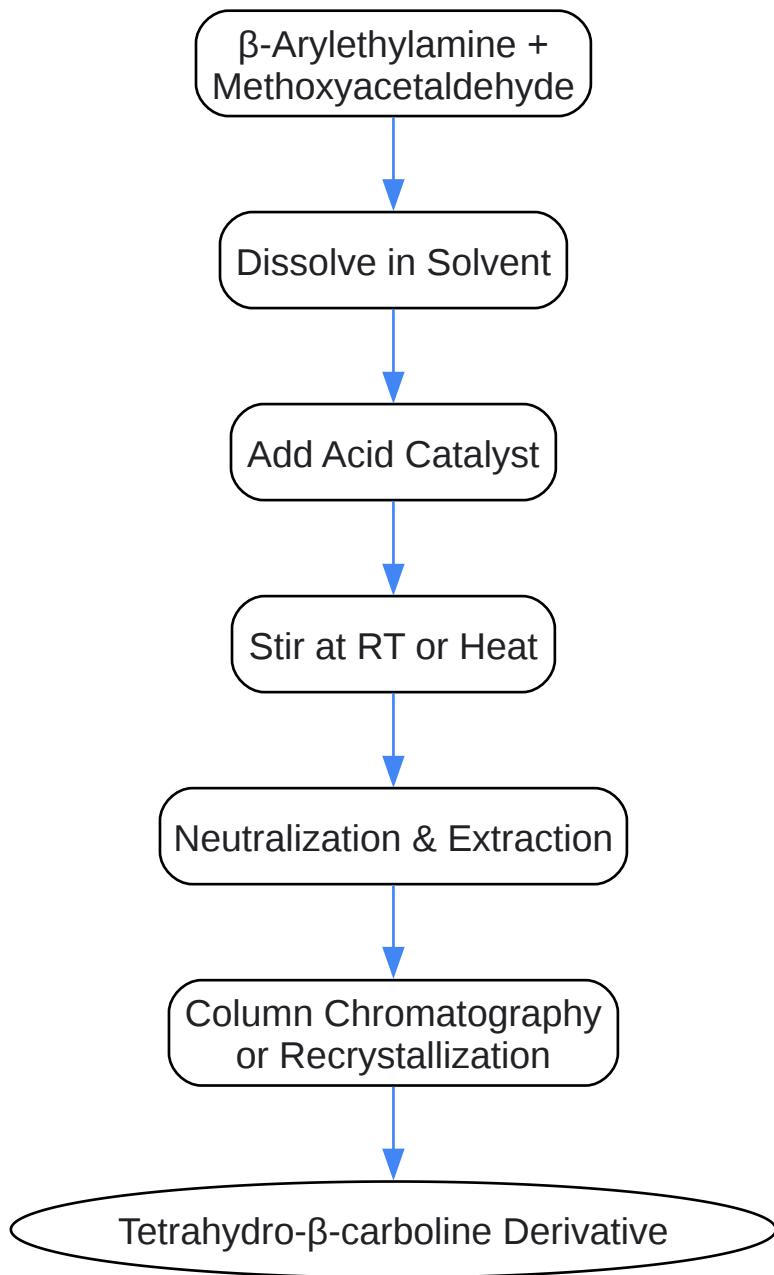
The Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to generate α -acyloxy carboxamides.^{[1][3][5]} **Methoxyacetaldehyde** can be employed as the aldehyde component, providing access to functionalized α -acyloxy carboxamides. The reaction is typically performed in aprotic solvents at high concentrations.^[2] ^[3]

Experimental Protocol: General Procedure for the Passerini Reaction

- To a stirred solution of the carboxylic acid (1.0 equiv.) and **methoxyacetaldehyde** (1.0 equiv.) in an aprotic solvent (e.g., dichloromethane, THF), add the isocyanide (1.0 equiv.) at room temperature.
- Stir the reaction mixture for 24-48 hours, monitoring by TLC.
- Upon completion, remove the solvent under reduced pressure.
- Purify the residue by flash column chromatography to yield the α -acyloxy carboxamide.

Diagram of the Passerini Reaction Mechanism





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- To cite this document: BenchChem. [Methoxyacetaldehyde: A Versatile C3 Building Block in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081698#methoxyacetaldehyde-potential-as-a-building-block-in-organic-synthesis]

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